2-(2-Methylphenyl)benzene-1-sulfonamide
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Overview
Description
2-(2-Methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H13NO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)benzene-1-sulfonamide typically involves the reaction of 2-methylbiphenyl with sulfonamide reagentsThe reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
2-(2-Methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may serve as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-(2-Methylphenyl)benzene-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit the enzyme dihydropteroate synthase in bacteria, thereby preventing the synthesis of folic acid .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzene-1-sulfonamide: Lacks the biphenyl structure, making it less complex.
4-Nitrophenylsulfonyltryptophan: Contains a nitro group and an indole ring, offering different chemical properties and applications.
Uniqueness
2-(2-Methylphenyl)benzene-1-sulfonamide is unique due to its biphenyl structure combined with the sulfonamide group. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)17(14,15)16/h2-9H,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMQRQHYZAFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217498-86-7 |
Source
|
Record name | 2-(2-methylphenyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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